1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride
Description
1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H14N4·2HCl. It is a derivative of piperazine and pyrazole, which are both important classes of heterocyclic compounds. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H16Cl2N4 |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-7-8(6-10-11)12-4-2-9-3-5-12;;/h6-7,9H,2-5H2,1H3;2*1H |
InChI Key |
DYGRBCGMNBGBMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
- 1-(1-Methyl-4-piperidinyl)piperazine
- 1-(1H-pyrazol-4-yl)piperazine dihydrochloride
Comparison: Compared to similar compounds, 1-(1-Methyl-1H-pyrazol-4-yl)piperazine dihydrochloride exhibits unique properties due to the presence of both pyrazole and piperazine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
